molecular formula C9H14N2 B15330236 (2-Isopropylpyridin-3-yl)methanamine

(2-Isopropylpyridin-3-yl)methanamine

Cat. No.: B15330236
M. Wt: 150.22 g/mol
InChI Key: GUXPDLIBBXZSEL-UHFFFAOYSA-N
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Description

(2-Isopropylpyridin-3-yl)methanamine is an organic compound that belongs to the class of pyridines It is characterized by the presence of an isopropyl group attached to the second position of the pyridine ring and a methanamine group attached to the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropylpyridin-3-yl)methanamine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-isopropylpyridine with formaldehyde and ammonia, which results in the formation of the desired methanamine derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropylpyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Isopropylpyridin-3-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Isopropylpyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Isopropylpyridin-3-yl)methanamine is unique due to the presence of both the isopropyl and methanamine groups, which confer distinct chemical and biological properties. The isopropyl group increases the compound’s hydrophobicity, potentially enhancing its interaction with hydrophobic pockets in proteins and other biomolecules. The methanamine group allows for further functionalization and derivatization, making it a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(2-propan-2-ylpyridin-3-yl)methanamine

InChI

InChI=1S/C9H14N2/c1-7(2)9-8(6-10)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3

InChI Key

GUXPDLIBBXZSEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=N1)CN

Origin of Product

United States

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